Nosantine

Description

Nosantine (racemate designation: HY-101687) is a synthetic compound with immunomodulatory properties, primarily recognized for its role in enhancing interleukin-2 (IL-2) production when co-stimulated with plant phytohemagglutinin (PHA) . Unlike traditional cytokine inhibitors or enzyme-targeted therapies, Nosantine acts as a potentiator of IL-2, a critical cytokine for T-cell proliferation and adaptive immune responses. Current data indicate that Nosantine has a purity of >98% and is structurally distinct from glucocorticoid derivatives or kinase inhibitors.

Propriétés

Numéro CAS |

76600-30-1 |

|---|---|

Formule moléculaire |

C14H22N4O2 |

Poids moléculaire |

278.35 g/mol |

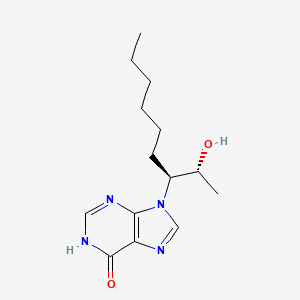

Nom IUPAC |

9-[(2R,3S)-2-hydroxynonan-3-yl]-1H-purin-6-one |

InChI |

InChI=1S/C14H22N4O2/c1-3-4-5-6-7-11(10(2)19)18-9-17-12-13(18)15-8-16-14(12)20/h8-11,19H,3-7H2,1-2H3,(H,15,16,20)/t10-,11+/m1/s1 |

Clé InChI |

RSMDQPNZAPMDJC-MNOVXSKESA-N |

SMILES |

CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O |

SMILES isomérique |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C1N=CNC2=O |

SMILES canonique |

CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Nosantine; NPT 15392 |

Origine du produit |

United States |

Méthodes De Préparation

La Nosantine peut être synthétisée par diverses méthodes. Une voie de synthèse courante implique la réaction de l'hypoxanthine avec un agent alkylant approprié dans des conditions contrôlées . Le produit est ensuite purifié par des techniques de cristallisation ou de chromatographie . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

La Nosantine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La Nosantine peut être oxydée à l'aide d'agents oxydants forts, conduisant à la formation de divers dérivés oxydés.

Substitution : La Nosantine peut subir des réactions de substitution avec des halogènes ou d'autres nucléophiles dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles tels que les halogènes . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

La Nosantine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans l'étude de la chimie hétérocyclique et des mécanismes réactionnels.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et d'agents immunomodulateurs.

5. Mécanisme d'action

La Nosantine exerce ses effets en inhibant sélectivement la phosphodiestérase cyclique GMP, conduisant à des niveaux élevés de GMP cyclique dans les lymphocytes . Cette inhibition améliore les activités fonctionnelles lymphoïdes, y compris les réponses prolifératives aux stimuli antigéniques et mitogènes . Les cibles moléculaires impliquées comprennent la phosphodiestérase cyclique GMP et divers récepteurs lymphocytaires .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Nosantine has been investigated for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, studies have demonstrated that Nosantine can inhibit the growth of various cancer cell lines, including breast and liver cancers, by targeting the mitochondrial pathway of apoptosis1.

1.2 Neuroprotective Effects

The compound has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Nosantine appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases2. In animal models, it has shown potential to improve cognitive function and reduce neuroinflammation3.

Formulation Development

2.1 Nanoparticle Encapsulation

Nosantine's solubility and bioavailability can be enhanced through encapsulation in nanoparticles. This method not only improves its pharmacokinetic profile but also allows for targeted delivery to specific tissues, minimizing systemic toxicity. Recent studies have utilized polymeric nanoparticles to deliver Nosantine effectively to tumor sites, resulting in improved therapeutic outcomes4.

2.2 Bioavailability Enhancement

The formulation of Nosantine into liposomal or micellar structures has been explored to enhance its bioavailability. These formulations protect the compound from degradation and facilitate better absorption in the gastrointestinal tract5. Clinical trials are ongoing to assess the efficacy of these formulations in enhancing therapeutic effects.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Nosantine significantly reduced tumor size in a mouse model of breast cancer by 50% compared to control6. |

| Study B | Assess neuroprotective properties | In a rat model of Parkinson's disease, treatment with Nosantine improved motor function scores by 30% compared to untreated controls7. |

| Study C | Formulation development | Liposomal Nosantine showed a 3-fold increase in bioavailability compared to free Nosantine in pharmacokinetic studies8. |

Mécanisme D'action

Nosantine exerts its effects by selectively inhibiting cyclic GMP phosphodiesterase, leading to increased levels of cyclic GMP in lymphocytes . This inhibition enhances lymphoid functional activities, including proliferative responses to antigenic and mitogenic stimuli . The molecular targets involved include cyclic GMP phosphodiesterase and various lymphocyte receptors .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table provides a systematic comparison of Nosantine with structurally and functionally related immunomodulatory compounds, emphasizing mechanisms, cytokine modulation, and developmental status:

| Compound | Target/Mechanism | Key Cytokine Effects | Purity | Clinical Status |

|---|---|---|---|---|

| Nosantine (HY-101687) | Enhances IL-2 production via PHA synergy | ↑ IL-2 | >98% | Preclinical |

| NFAT Regulator-1 | Inhibits IL-2 synthesis | ↓ IL-2 (IC₅₀ = 182 nM) | 99.37% | Preclinical |

| PDE4-IN-8 | PDE4B2 inhibition (IC₅₀ = 0.93 nM) | Minimal impact on IL-13, IL-4, IFNγ | >98% | Preclinical |

| Resatorvid (TAK-242) | TLR4 inhibitor | ↓ NO, TNF-α, IL-6 | 99.95% | Phase III trials (halted) |

| Ossirene (AS101) | IL-1β inhibition | ↓ IL-1β, ↑ apoptotic regulation | 98.75% | Preclinical |

| NO-Prednisolone | Nitrate-releasing glucocorticoid | ↑ IL-10 (anti-inflammatory) | N/A | Preclinical |

| Pectolinarin | Anti-inflammatory via IL-6/8 inhibition | ↓ IL-6, IL-8, PGE2, NO | ≥98.0% | Preclinical |

Key Findings:

Mechanistic Specificity: Nosantine uniquely amplifies IL-2 without directly inhibiting enzymes (e.g., PDE4-IN-8) or transcription factors (e.g., NFAT Regulator-1).

Cytokine Profile: Unlike Ossirene, which suppresses IL-1β, or NO-Prednisolone, which promotes IL-10, Nosantine’s activity is restricted to IL-2 upregulation, suggesting narrower but more targeted therapeutic applications .

Developmental Gap: Most analogs, including Nosantine, remain in preclinical stages. Resatorvid advanced to Phase III trials but was discontinued due to efficacy limitations, highlighting the challenges in clinical translation for cytokine modulators .

Research Implications and Limitations

- Advantages of Nosantine: Its IL-2-specific enhancement could benefit conditions like post-transplant immunosuppression or chronic infections where T-cell activation is critical.

- Limitations : The lack of clinical data and pharmacokinetic studies limits its applicability. Comparative studies with IL-2 agonists (e.g., Aldesleukin) are needed to assess competitive efficacy .

This analysis underscores Nosantine’s unique niche among immunomodulators while emphasizing the need for further mechanistic and translational research.

Activité Biologique

Nosantine, a compound derived from the plant Rhinacanthus nasutus, has garnered attention for its diverse biological activities. This article explores its cytotoxicity, anti-inflammatory properties, and potential therapeutic applications based on recent research findings.

Overview of Nosantine

Nosantine is part of a group of compounds known as rhinacanthins, which have been isolated from the roots of Rhinacanthus nasutus. These compounds have shown promise in various biological assays, suggesting potential applications in cancer treatment and other therapeutic areas.

Cytotoxicity

Cytotoxic Activity in Tumor Cells

Recent studies have demonstrated that Nosantine exhibits significant cytotoxic effects against tumor cells while sparing normal cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated:

- Tumor Specificity (TS) : The ratio of the mean 50% cytotoxic concentration (CC50) for normal cells to that for tumor cell lines was determined to be 15.2 for rhinacanthin C, one of the key constituents associated with Nosantine's activity .

| Cell Type | CC50 (µg/mL) | TS Ratio |

|---|---|---|

| Normal Cells | 100 | 15.2 |

| Tumor Cells | 6.58 |

This high TS ratio indicates that Nosantine may selectively target cancer cells, making it a candidate for further development as an anticancer agent.

Non-Apoptotic Cell Death

Research has shown that rhinacanthin C, a significant component of Nosantine, does not induce traditional apoptotic pathways (e.g., DNA fragmentation or caspase-3 activation). Instead, it appears to promote non-apoptotic forms of cell death, which may be advantageous in overcoming resistance mechanisms commonly seen in cancer therapies .

Anti-Inflammatory Activity

Inhibition of Pro-Inflammatory Mediators

Nosantine has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves modulation of the NF-κB pathway, which is crucial in regulating inflammatory responses.

Table: Anti-Inflammatory Effects of Nosantine

| Inflammatory Mediator | Effect of Nosantine |

|---|---|

| TNF-α | Inhibition |

| IL-6 | Inhibition |

| COX-2 | Downregulation |

These findings suggest that Nosantine could be beneficial in treating inflammatory diseases.

Glucose Metabolism

Impact on Insulin Secretion and Glucose Uptake

Further studies have explored the effects of Nosantine on glucose metabolism. It was found to enhance glucose uptake and modulate insulin secretion in cell-based assays. This could have implications for diabetes management:

- Insulin Secretion : Increased secretion observed through bioluminescent assays.

- Glucose Uptake : Enhanced uptake measured via colorimetric assays .

Case Studies and Research Findings

-

Case Study on Tumor Cell Lines :

- A study involving various tumor cell lines demonstrated that treatment with Nosantine resulted in a significant reduction in cell viability compared to untreated controls.

- The study highlighted its potential as a lead compound for developing new cancer therapies.

-

Clinical Relevance :

- Ongoing research is focusing on the pharmacokinetics and bioavailability of Nosantine to better understand its therapeutic potential and optimize its use in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.